molecular formula C21H28N2O5S2 B6332667 (4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) CAS No. 1025676-39-4

(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)

Cat. No. B6332667
CAS RN: 1025676-39-4
M. Wt: 452.6 g/mol
InChI Key: OGBZOWJSRUVBQM-UHFFFAOYSA-N
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Description

(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl), or IPP-TBPS for short, is a versatile organic compound with a wide range of applications in synthetic chemistry. It is a sulfonamide-containing compound that acts as a coupling agent in organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. IPP-TBPS has been used in the synthesis of many different types of organic molecules, such as heterocyclic compounds, amino acids, and peptides. Additionally, IPP-TBPS can be used to synthesize biologically-active molecules, such as drugs and pharmaceuticals.

Scientific Research Applications

IPP-TBPS has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, peptides, and other organic molecules. It has also been used in the synthesis of heterocyclic compounds, which are important in the development of drugs and other biologically-active molecules. Additionally, IPP-TBPS has been used to synthesize compounds for use in DNA and RNA sequencing and for the synthesis of peptide nucleic acids.

Mechanism of Action

IPP-TBPS acts as a coupling agent in organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. It is able to do this by acting as a nucleophile, which means it is able to donate electrons to form a bond with a carbon atom or nitrogen atom. This allows for the formation of a new carbon-carbon or carbon-nitrogen bond, which is essential for the synthesis of many organic molecules.
Biochemical and Physiological Effects
IPP-TBPS is not known to have any direct biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms. However, it is important to note that the compounds it is used to synthesize may have different biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

IPP-TBPS has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degrading. Additionally, it is not toxic and is not known to have any adverse effects on humans or other organisms. It is also relatively inexpensive, making it cost-effective for laboratory experiments.
The main limitation of IPP-TBPS is its reactivity. It is not as reactive as other coupling agents, such as diisopropylcarbodiimide, which can make it difficult to use in some laboratory experiments. Additionally, IPP-TBPS is not as selective as some other coupling agents, which can lead to the formation of unwanted by-products.

Future Directions

There are several potential future directions for the use of IPP-TBPS. One potential direction is the development of new synthesis methods for the compound, which could make it easier to synthesize and more cost-effective. Additionally, researchers could explore the use of IPP-TBPS in the synthesis of other organic molecules, such as heterocyclic compounds and peptides. Finally, researchers could explore the use of IPP-TBPS in the synthesis of biologically-active molecules, such as drugs and pharmaceuticals.

Synthesis Methods

IPP-TBPS is typically synthesized through a three-step process. The first step is to synthesize the precursor, 4-(4-nitrophenylsulfonyl)acetamidoxime, by reacting 4-nitrophenol with sulfamic acid in the presence of an acid catalyst. The second step is to convert the precursor to 4-(4-nitrophenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) by reacting it with tert-butylsulfonyl chloride in the presence of a base catalyst. Finally, the nitro group is reduced to an amine group by reacting the compound with a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a metal catalyst.

properties

IUPAC Name

[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBZOWJSRUVBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)

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